molecular formula C26H37N3O7 B1257935 Madumycin II

Madumycin II

Cat. No.: B1257935
M. Wt: 503.6 g/mol
InChI Key: SAQNYTQFLPVTNJ-WWUMGCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Madumycin II is a potent macrocyclic antibiotic belonging to the streptogramin A class, which targets the bacterial ribosome. It inhibits protein synthesis by specifically binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit . Research has demonstrated that this compound acts at a critical early stage of translation, stalling the ribosome prior to the first cycle of peptide bond formation . It allows for the initial binding of tRNA substrates to the A and P sites of the ribosome but prevents their correct positioning in the PTC, making the catalytic step impossible . This mechanism involves a drug-induced structural rearrangement of key 23S rRNA nucleotides (U2506 and U2585), forcing the PTC into a catalytically inactive conformation . With an IC50 of 0.3 μM in an E. coli in vitro translation system, this compound is a powerful tool for studying ribosome function, mechanisms of antibiotic action, and the biology of the streptogramin class . Given the rise of multi-drug resistant bacteria, revisiting and characterizing compounds like this compound is crucial for the development of novel antimicrobial agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H37N3O7

Molecular Weight

503.6 g/mol

IUPAC Name

(4R,7R,8R,9E,14E,16E,18S,20S)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione

InChI

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1

InChI Key

SAQNYTQFLPVTNJ-WWUMGCNISA-N

Isomeric SMILES

C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C

Synonyms

madumycin II

Origin of Product

United States

Biosynthetic Pathways of Madumycin Ii

Elucidation of Biosynthetic Precursors via Isotopic Labeling Studies

While specific isotopic labeling studies exclusively focused on Madumycin II are not extensively documented in publicly available research, the biosynthetic origins of its structural components can be inferred from comprehensive studies on closely related streptogramin A antibiotics, such as virginiamycin M1 and pristinamycin (B1678112) IIA. acs.orgwikipedia.org These investigations have established a common set of precursors that are highly likely to be incorporated into the this compound scaffold.

The biosynthesis of the polyketide backbone of streptogramin A antibiotics typically initiates with a starter unit derived from an amino acid. In the case of many streptogramins, this is isobutyryl-CoA, which originates from the amino acid valine following transamination and branched-chain keto acid dehydrogenation. wikipedia.orgresearchgate.net The subsequent elongation of the polyketide chain is achieved through the sequential addition of malonyl-CoA extender units. researchgate.net

The peptide portion of this compound, which includes an alanine (B10760859) residue, is incorporated by a nonribosomal peptide synthetase (NRPS) module. acs.org The presence of alanine in this compound is a key structural variation compared to other streptogramins like virginiamycin M1, which contains a dehydroproline residue derived from proline. acs.org It is therefore highly probable that L-alanine is the direct precursor for this part of the molecule. Additionally, a glycine (B1666218) residue is also commonly incorporated into the hybrid backbone of streptogramin A antibiotics. wikipedia.orgwikipedia.org

Feeding experiments with isotopically labeled precursors, such as ¹³C- and ¹⁵N-labeled amino acids and acetate, are a powerful technique to definitively trace the metabolic fate of these precursors into the final natural product. nih.govnih.gov Such studies on other streptogramins have confirmed the incorporation of these building blocks and have been instrumental in piecing together their biosynthetic puzzles. wikipedia.org Although direct experimental data for this compound is scarce, the conserved nature of streptogramin biosynthesis strongly suggests a similar precursor profile.

Table 1: Postulated Biosynthetic Precursors of this compound

PrecursorLikely Incorporated Moiety
L-ValineIsobutyryl-CoA (starter unit)
Malonyl-CoAExtender units for polyketide chain
L-AlanineAlanine residue
GlycineGlycine residue
L-SerinePotential precursor for the oxazole (B20620) ring

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound is orchestrated by a multi-enzyme complex, primarily a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. wikipedia.org This enzymatic assembly line is responsible for the stepwise construction of the macrolactone core.

Polyketide Synthase (PKS) Modules: The PKS components are modular enzymes, with each module catalyzing one cycle of polyketide chain elongation. A typical PKS module consists of several domains: an Acyltransferase (AT) domain that selects and loads the correct extender unit (malonyl-CoA), an Acyl Carrier Protein (ACP) domain that tethers the growing polyketide chain, and a Ketosynthase (KS) domain that catalyzes the condensation reaction. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group formed after each condensation, leading to variations in the final structure. wikipedia.org

Nonribosomal Peptide Synthetase (NRPS) Modules: The NRPS modules are responsible for incorporating the amino acid residues into the growing chain. An NRPS module typically contains an Adenylation (A) domain, which recognizes and activates a specific amino acid, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that covalently binds the activated amino acid, and a Condensation (C) domain that forms the peptide bond. wikipedia.org In the biosynthesis of this compound, an NRPS module is responsible for the incorporation of alanine.

Other Key Enzymes: Beyond the core PKS-NRPS machinery, several other enzymes are crucial for the biosynthesis of this compound. These include:

Thioesterase (TE) domain: This domain is typically located at the end of the PKS-NRPS assembly line and is responsible for releasing the final product, often through macrocyclization to form the characteristic lactone ring of streptogramins. wikipedia.org

Oxidoreductases and other tailoring enzymes: After the formation of the macrolactone core, a series of tailoring enzymes modify the structure to yield the final, biologically active this compound. These modifications can include hydroxylations, epoxidations, and the formation of the oxazole ring, which is a common feature in many streptogramin A antibiotics. The formation of the oxazole ring is thought to proceed from a serine residue. acs.org

While the specific enzymes for this compound biosynthesis have not been isolated and characterized in detail, their functions can be predicted based on the well-studied enzymatic systems for other streptogramins like pristinamycin and virginiamycin. uni-tuebingen.denih.gov

Genetic Basis of this compound Biosynthesis

The genes encoding the biosynthetic machinery for this compound are expected to be clustered together in the genome of the producing Streptomyces strain. This organization into a biosynthetic gene cluster (BGC) is a common feature for the production of secondary metabolites in bacteria. nih.gov Analysis of these BGCs provides significant insights into the biosynthetic pathway.

A typical streptogramin A BGC contains the large genes encoding the hybrid PKS-NRPS multienzymes, as well as genes for the biosynthesis of precursors, tailoring enzymes, resistance mechanisms, and regulatory proteins. asm.org While the specific BGC for this compound has not been explicitly identified and characterized, its structure can be inferred from the known BGCs of other streptogramin A producers like Streptomyces virginiae and Streptomyces pristinaespiralis. wikipedia.orgnih.gov

These clusters are often very large, spanning over 200 kilobases of DNA. asm.org The PKS-NRPS genes are typically the largest and most prominent features of the cluster. By analyzing the sequence and domain organization of these genes, researchers can predict the number and type of modules, the order of condensation reactions, and the specific amino acids incorporated, thus predicting the structure of the final product.

The regulation of streptogramin biosynthesis is also a complex process, often involving pathway-specific regulatory proteins, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family, and global regulators that respond to environmental and physiological signals. asm.org These regulatory genes are also typically located within or near the BGC.

Comparative Analysis of Biosynthetic Routes with Related Streptogramins

The biosynthetic pathway of this compound shares a high degree of similarity with those of other streptogramin A antibiotics, reflecting their conserved core structure. The general assembly-line logic of a hybrid PKS-NRPS system is a hallmark of this antibiotic family. wikipedia.orgresearchgate.net However, key differences in the genetic blueprint and enzymatic machinery lead to the observed structural diversity.

Starter and Extender Units: The use of isobutyryl-CoA as a starter unit and malonyl-CoA as the primary extender unit is a common feature across many streptogramin A antibiotics. researchgate.net

Amino Acid Incorporation: A major point of divergence lies in the amino acid incorporated by the NRPS modules. This compound contains an alanine residue, whereas virginiamycin M1 and pristinamycin IIA contain a (dehydro)proline residue. acs.org This difference is dictated by the specificity of the A domain within the respective NRPS modules.

Tailoring Reactions: The post-PKS/NRPS tailoring reactions also contribute significantly to the structural diversity. While the formation of an oxazole ring from a serine precursor is a common feature, the specific hydroxylation, methylation, and epoxidation patterns can vary between different streptogramins, catalyzed by a unique set of tailoring enzymes encoded within their respective BGCs.

Genetic Organization: Comparative genomics of streptogramin BGCs reveals a conserved core set of genes for the PKS-NRPS machinery, with variations in the genes responsible for amino acid selection and tailoring reactions. nih.govnova.edumdpi.com This modular evolution of BGCs allows for the generation of new streptogramin analogues with potentially altered biological activities. The study of these genetic differences provides a powerful tool for understanding the biosynthesis of novel streptogramins like this compound and for engineering the production of new derivatives.

Structural Elucidation Methodologies and Stereochemical Assignments

Spectroscopic Techniques Employed in Structural Determination

The initial characterization and subsequent confirmation of Madumycin II's structure have heavily relied on a suite of spectroscopic methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy have been particularly pivotal.

Researchers isolating the compound from fermentation broths, such as from Actinoplanes philippinensis or Xenorhabdus bovienii, used these techniques to identify it. marquette.edunyxxb.cnrhhz.net Electrospray Ionization Mass Spectrometry (ESI-MS) established the molecular weight of this compound as 503.1 g/mol , corresponding to the molecular formula C₂₆H₃₇N₃O₇. kemdikbud.go.id

One-dimensional (¹H NMR) and two-dimensional (COSY) NMR spectroscopy were instrumental in piecing together the connectivity of the molecule. kemdikbud.go.id Analysis of the COSY spectrum revealed correlations between adjacent protons, allowing for the tracing of the molecule's carbon skeleton and the relationships between different functional groups. kemdikbud.go.id For instance, correlations were observed between protons in the dienyl amine portion and the exocyclic methyl group, helping to assemble the core macrocyclic structure. kemdikbud.go.id Further comparisons of ¹H NMR and ¹³C NMR data with previously reported values for known streptogramins confirmed the compound's identity as this compound. nyxxb.cnrhhz.net

Table 1: Spectroscopic Data for this compound Identification

Technique Finding Purpose Reference
ESI-MS Molecular Weight: 503.1 g/mol ; Molecular Formula: C₂₆H₃₇N₃O₇ Determines mass and elemental composition. kemdikbud.go.id
¹H NMR Provides chemical shifts and coupling constants for all protons. Maps the proton environment and connectivity. nyxxb.cnkemdikbud.go.id
¹³C NMR Provides chemical shifts for all carbon atoms. Defines the carbon skeleton of the molecule. marquette.edunyxxb.cn

Stereochemical Assignment and Conformational Analysis

While spectroscopy defines the chemical bonds, determining the precise three-dimensional arrangement of atoms (stereochemistry) requires more advanced methods. For this compound, this was conclusively achieved through enantioselective total synthesis. acs.orgnih.gov The synthesis of (-)-Madumycin II served to confirm the absolute configuration of its multiple stereocenters. acs.org

A key feature distinguishing this compound from the related Madumycin I is the stereochemistry at the C16 position. The total synthesis of Madumycin I, followed by a highly stereoselective reduction of the C16 ketone using sodium borohydride (B1222165) (NaBH₄) and diethyl(methoxy)borane (Et₂BOMe), yielded this compound as a single diastereomer. nih.gov This transformation demonstrated the direct stereochemical relationship between the two natural products and solidified the assignment of the C16 hydroxyl group's orientation. nih.gov The structure of this compound differs from other virginiamycin-type antibiotics in that it incorporates a D-alanine residue instead of a proline or dihydroproline unit. marquette.edunih.gov

Conformational analysis, particularly of the macrocycle in solution, has been informed by 2D NMR techniques and molecular dynamics calculations for related compounds. marquette.edu These studies show that the macrocycle adopts a relatively stable conformation, which is essential for its binding to the ribosome. marquette.edu

X-ray Crystallography and Cryo-Electron Microscopy as Tools for Structural Context (specifically for ligand-target complexes)

Understanding the precise mechanism of action of this compound requires visualizing its structure in the context of its biological target, the bacterial ribosome. Both X-ray crystallography and cryo-electron microscopy (cryo-EM) have been employed to elucidate the structure of the this compound-ribosome complex at near-atomic resolution. nih.govresearchgate.netbibbase.org These techniques provide the definitive structural basis for its inhibitory activity.

A landmark X-ray crystallography study determined the structure of this compound bound to the Thermus thermophilus 70S ribosome at a resolution of 2.8 Å. nih.govebi.ac.uk The analysis revealed a single binding site for the antibiotic within the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit, a critical region for protein synthesis. nih.gov The bound this compound molecule induces a significant and previously unseen conformational change in two key nucleotides of the 23S rRNA: U2506 and U2585. nih.govresearchgate.net U2506 rotates away from the drug, while U2585 moves toward it to form a π-stacking interaction. nih.govresearchgate.net This drug-induced rearrangement forces the PTC into a catalytically inactive state, thereby inhibiting peptide bond formation. nih.govresearchgate.net

More recent cryo-EM studies on Escherichia coli ribosome complexes have achieved even higher resolutions (2.3 Å), providing a more detailed view of the interaction. researchgate.netbibbase.orgijbm.org These studies investigated this compound bound to ribosomes both before and after the first cycle of peptide bond formation. researchgate.net The results confirmed the binding mode seen in the crystal structure and further revealed that this compound binding leads to the destabilization and high conformational lability of the CCA-ends of tRNAs in both the A and P sites of the ribosome. researchgate.netbibbase.org This prevents the correct positioning of the tRNA substrates, physically obstructing the progression of protein synthesis. nih.gov

Table 2: High-Resolution Structural Studies of the this compound-Ribosome Complex

Technique Target Organism Resolution Key Findings Reference
X-ray Crystallography 70S Ribosome Complex Thermus thermophilus 2.8 Å Identified binding site in the PTC; revealed drug-induced conformational changes in 23S rRNA nucleotides (U2506, U2585) leading to an inactive state. nih.govebi.ac.ukbgsu.edu

Collectively, these structural biology techniques provide a detailed and coherent picture of not only the chemical structure of this compound but also the precise molecular interactions that underpin its function as a potent inhibitor of bacterial protein synthesis.

Chemical Synthesis and Analog Development of Madumycin Ii

Total Synthetic Approaches to Madumycin II

The total synthesis of this compound has been accomplished through several distinct and innovative routes. These approaches have not only provided access to the natural product but have also paved the way for the creation of structurally diverse analogs.

A more convergent and enantioselective total synthesis of (-)-Madumycin II was subsequently developed by Arun K. Ghosh and his collaborator. purdue.edunih.gov Published in 1997, this approach represented a significant improvement in efficiency. nih.govrsc.org A key feature of Ghosh's strategy was the use of an asymmetric acetoacetate (B1235776) vinylogous Mukaiyama-aldol reaction to construct a key fragment of the molecule with high enantioselectivity. marquette.edu The convergent nature of the synthesis, where large fragments of the molecule are synthesized independently before being joined together, offered a more efficient pathway to the final product compared to a purely linear approach. purdue.edunih.gov

More recently, highly efficient and modular synthetic routes have been developed that provide access to this compound as well as other members of the group A streptogramin family. nih.gov One notable strategy employs a convergent assembly of seven simple, individually diversifiable chemical building blocks. fraserlab.com This route features an amide bond formation to connect two complex halves of the molecule, followed by a Stille cross-coupling reaction to achieve the crucial macrocyclization step. fraserlab.comnih.gov This modern approach has been optimized to produce not only this compound but also related natural products like Madumycin I and Virginiamycin M1 and M2. nih.govfraserlab.com

Synthetic Approach Lead Scientist(s) Key Strategy Primary Features Reported Yield/Steps
First Total SynthesisA. I. MeyersEnantioselective, Linear SynthesisConfirmed structure; long sequence1.8% overall yield, 29 steps nih.gov
Convergent SynthesisArun K. GhoshConvergent, EnantioselectiveAsymmetric Mukaiyama-aldol reactionNot specified in results
Modular SynthesisLi, Seiple, et al.Modular, ConvergentStille macrocyclization; building block diversityUp to 43% overall yield, 6-8 steps for analogs nih.gov

Modular Chemical Synthesis Strategies for this compound Analogues

The development of modular synthesis strategies has revolutionized the ability to create analogs of complex natural products like this compound. caltech.edu A modular approach is defined by a convergent strategy that utilizes interchangeable building blocks of moderate complexity. caltech.edu This "plug-and-play" methodology allows chemists to rapidly generate a diverse library of related compounds by simply varying the initial building blocks used in the synthesis. fraserlab.comresearchgate.net

For the streptogramin A class, a highly successful modular route involves the synthesis of two main fragments, a "left half" and a "right half," which are then joined via an amide coupling. fraserlab.com The final 23-membered ring is closed using a transition metal-catalyzed reaction, such as a Stille coupling or, in more recent iterations, a ring-closing metathesis to avoid the use of toxic organotin reagents. escholarship.orgnih.gov This strategy is exceptionally powerful because the syntheses of the individual halves are scalable, allowing for the production of decagram quantities of each fragment. fraserlab.com These stockpiles can then be used to rapidly synthesize a wide array of analogs by combining them with different counterpart fragments, without needing to repeat the entire synthesis from the beginning. fraserlab.com This approach has been used to prepare dozens of streptogramin analogs, including this compound, by varying the seven core building blocks. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Synthetically Derived Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are essential for its biological activity and for designing improved therapeutic agents. nih.gov The modular synthesis platforms have been instrumental in conducting detailed SAR studies on the streptogramin A scaffold. escholarship.org By systematically altering specific parts of the this compound structure and evaluating the antibacterial activity of the resulting analogs, researchers can build a detailed map of the molecule's functional hotspots.

A key goal of these studies has been to design analogs that can overcome bacterial resistance mechanisms. fraserlab.com A prevalent mechanism is the deactivation of the antibiotic by Virginiamycin acetyltransferase (Vat) enzymes, which acetylate a specific hydroxyl group on the macrocycle, rendering the drug ineffective. nih.gov Structure-guided rational design, informed by high-resolution cryo-electron microscopy (cryo-EM) structures of synthetic analogs bound to the bacterial ribosome, has enabled the creation of new compounds engineered to avoid this deactivation while maintaining or improving ribosomal binding. fraserlab.comnih.gov For instance, modifications at various positions around the macrocycle can be tested to probe their effect on both antibacterial potency and susceptibility to resistance enzymes. This systematic approach has led to the discovery of analogs with excellent activity against several streptogramin-resistant strains of bacteria. fraserlab.com

Modification Site Type of Change Observed Impact on Activity Rationale / Interpretation
C3 Side-ChainIntroduction of diverse carbamatesModulates potency and spectrum of activity researchgate.netThis region can be altered to optimize interactions within the ribosomal binding pocket.
C16 PositionKetone to Hydroxyl (Madumycin I to II)Alters binding and activity profile nih.govThe stereochemistry at this position is critical for the precise fit in the peptidyl transferase center.
Aromatic GroupsElectron-donating vs. electron-withdrawingElectron-rich groups are often preferred dndi.orgSuggests specific electronic requirements for optimal target interaction.

Stereoselective Interconversion Studies with Related Natural Products (e.g., Madumycin I)

The structural difference between this compound and its close relative, Madumycin I, lies at the C16 position, which is a hydroxyl group in this compound and a ketone in Madumycin I. researchgate.net The ability to selectively convert one into the other is a valuable synthetic tool for both confirming structures and producing specific analogs.

The first reported interconversion of these two natural products was a stereoselective reduction of the β-hydroxy ketone of Madumycin I to yield this compound. nih.gov This transformation was achieved using sodium borohydride (B1222165) (NaBH₄) as the hydride source in the presence of diethylmethoxyborane (B30974) (Et₂BOMe) as a chelating agent. nih.govescholarship.org The reaction proceeded in a 72% yield and, crucially, produced this compound as a single diastereomer, demonstrating precise control over the stereochemistry at the newly formed C16 alcohol center. nih.govescholarship.org This selective conversion highlights the sophisticated chemical strategies available to manipulate the complex streptogramin scaffold.

Molecular Mechanisms of Action of Madumycin Ii

Ribosomal Targeting and Identification of Specific Binding Sites

Madumycin II specifically targets the large (50S) subunit of the bacterial ribosome. nih.gov Its binding site is located within the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation. nih.govnih.govfrontiersin.orgosti.gov High-resolution structural studies have revealed that the binding pocket for this compound is extensive, spanning both the A-site (aminoacyl site) and the P-site (peptidyl site) of the PTC. frontiersin.orgresearchgate.net

A single binding site for the antibiotic has been identified through X-ray crystallography of a functional 70S ribosome complex from Thermus thermophilus. nih.govfrontiersin.org This site's location is consistent with that of other type A streptogramins, such as dalfopristin (B1669780) and virginiamycin M. researchgate.netresearchgate.net The interaction is stabilized by specific molecular contacts between the antibiotic and the 23S ribosomal RNA (rRNA). Key interactions include:

Stacking of the oxazole (B20620) ring of this compound with nucleotide A2451. nih.gov

A π-stacking interaction between the C6-amide group of the antibiotic and nucleotide A2062. nih.gov

These interactions anchor this compound firmly within the PTC, setting the stage for its inhibitory actions.

Mechanistic Analysis of Protein Synthesis Inhibition at the Initiation Stage

The primary effect of this compound is the inhibition of protein synthesis before the formation of the very first peptide bond. nih.govnih.govfrontiersin.orgosti.govfrontiersin.org Biochemical studies demonstrate that this compound stalls the ribosome on the messenger RNA (mRNA) at the start codon. nih.govresearchgate.net In this stalled state, the initiator fMet-tRNAfMet is bound to the P-site, but the ribosome is unable to proceed to the elongation phase. nih.govfrontiersin.org

This inhibition at the earliest stage of elongation has been confirmed through multiple experimental approaches:

Toe-printing analysis: This technique reveals that in the presence of this compound, ribosomes accumulate at the AUG start codon of an mRNA template in a dose-dependent manner. researchgate.netresearchgate.net

Dipeptide formation assays: In vitro translation systems show that this compound potently inhibits the formation of fMet-Phe, the first dipeptide in a model system. researchgate.netresearchgate.net

These findings clearly indicate that this compound acts as a powerful inhibitor of the transition from translation initiation to elongation.

Allosteric Modulation of the Peptidyl Transferase Center (PTC) by this compound

This compound does not function by simply blocking a substrate binding site; instead, it acts as an allosteric modulator of the PTC. Upon binding, it induces significant conformational changes in the rRNA nucleotides that constitute the catalytic center. nih.gov This drug-induced rearrangement forces the PTC into a catalytically inactive state. nih.govnih.govfrontiersin.orgosti.govresearchgate.net Even though the necessary substrates (tRNAs) can still access the ribosome, the PTC is no longer able to perform its enzymatic function of creating a peptide bond. nih.govfrontiersin.orgosti.gov The antibiotic effectively "freezes" the PTC in a non-productive conformation. nih.gov

Impact of this compound on tRNA Positioning within the Ribosome (A- and P-sites)

A critical aspect of this compound's inhibitory mechanism is its effect on the placement of transfer RNAs (tRNAs) within the ribosome. While the antibiotic allows for the initial binding of tRNAs to both the A- and P-sites, it prevents their final, precise positioning required for catalysis. nih.govnih.govfrontiersin.orgosti.govfrontiersin.org

Specifically, this compound obstructs the correct placement of the CCA-ends of both the A-site and P-site tRNAs. nih.govnih.govfrontiersin.orgnih.gov The CCA-end is the terminal sequence of every tRNA molecule that carries the amino acid and must be precisely oriented within the PTC for the peptidyl transfer reaction to occur. By interfering with this crucial positioning, this compound makes peptide bond formation impossible. nih.govnih.govfrontiersin.orgosti.gov This destabilization of the tRNA ends has been observed in both X-ray crystallography and cryo-electron microscopy (cryo-EM) studies, where the high flexibility of the CCA-ends in the presence of the drug is evident. researchgate.netresearchgate.net

Drug-Induced Conformational Rearrangements within Ribosomal RNA (e.g., 23S rRNA nucleotides U2506 and U2585)

The allosteric modulation of the PTC by this compound is driven by distinct and significant conformational changes in specific 23S rRNA nucleotides. nih.gov Structural analyses have identified a previously unobserved rearrangement involving two universally conserved nucleotides, U2506 and U2585, upon this compound binding. nih.govnih.govfrontiersin.orgosti.govresearchgate.net

The specific changes are as follows:

U2506: This nucleotide rotates by over 90 degrees away from the bound antibiotic. In its new position, it forms a wobble base pair with nucleotide G2583 (U2506•G2583). nih.govfrontiersin.org

U2585: This nucleotide moves in the opposite direction, toward the antibiotic molecule. nih.gov

A2062: This nucleotide also undergoes a significant rotation of approximately 90 degrees when this compound binds. nih.govresearchgate.net

This specific U2506•G2583 wobble pair formation is a hallmark of the this compound-induced inactive state of the PTC. nih.govnih.govfrontiersin.orgosti.govfrontiersin.org

High-Resolution Structural Studies of this compound-Ribosome Complexes (e.g., Cryo-Electron Microscopy, X-ray Crystallography)

Our detailed understanding of this compound's mechanism of action is largely derived from high-resolution structural studies. nih.govcam.ac.ukharvard.edu

X-ray Crystallography: The structure of the Thermus thermophilus 70S ribosome in a functional complex with mRNA, tRNAs, and this compound was solved at a resolution of 2.8 Å. nih.govpdbj.org This study was crucial as it captured the antibiotic's interaction within a fully assembled, functional ribosome, providing clear insights into how it affects tRNA positioning and induces conformational changes in the PTC. nih.gov

Cryo-Electron Microscopy (Cryo-EM): More recent cryo-EM studies have provided structures of the Escherichia coli 70S ribosome with this compound at an even higher average resolution of 2.3 Å. researchgate.net These studies examined the ribosome both before and after the first peptide bond formation. A key finding from this work is that the binding mode of this compound remains largely unchanged, regardless of whether the P-site tRNA is carrying a single amino acid or a dipeptide. researchgate.net This suggests that the inhibitory action of this compound is not significantly affected by the initial elongation steps, and its ability to destabilize the tRNA CCA-ends is the persistent mechanism of inhibition. researchgate.net

Summary of Structural Studies on this compound-Ribosome Complexes
TechniqueOrganismComplexResolutionKey FindingsReference
X-ray CrystallographyThermus thermophilus70S ribosome with mRNA, A/P/E-site tRNAs, and this compound2.8 ÅIdentified single binding site in PTC; revealed specific rRNA conformational changes (U2506, U2585) and tRNA displacement. nih.govfrontiersin.org
Cryo-Electron MicroscopyEscherichia coli70S ribosome complexes before and after the first peptide bond formation2.3 ÅConfirmed destabilization of A- and P-site tRNA CCA-ends; showed that the binding mode is not impacted by the presence of a dipeptide on the P-site tRNA. researchgate.net

Biochemical and Biophysical Characterization of Ribosomal Inhibition Kinetics

Biochemical assays have been instrumental in quantifying the inhibitory potency of this compound and corroborating the structural findings. oup.com

Using an in vitro cell-free transcription-translation system based on E. coli S30 extract, this compound was shown to inhibit protein synthesis in a dose-dependent manner. nih.gov The half-maximal inhibitory concentration (IC₅₀) was determined to be approximately 0.3 µM. nih.govresearchgate.net At a concentration of 5 µM, the antibiotic reduced the efficiency of protein synthesis by more than 100-fold, highlighting its strong inhibitory properties. nih.gov

Further kinetic characterization was performed using assays that specifically measure the formation of the first peptide bond (fMet-Phe). researchgate.net These experiments demonstrated a time- and concentration-dependent inhibition of dipeptide formation. researchgate.netresearchgate.net For instance, a concentration of 5 µM this compound resulted in an almost five-fold decrease in the amount of dipeptide formed compared to the control without the antibiotic. researchgate.net These biochemical data provide quantitative support for the mechanism elucidated by structural studies, confirming that this compound is a potent inhibitor that acts by preventing the catalytic step of peptide bond formation. researchgate.net

Biochemical Inhibition Data for this compound
Assay TypeSystemParameterValueReference
In vitro translationE. coli S30 extract (luciferase mRNA)IC₅₀~0.3 µM nih.govresearchgate.net
Dipeptide formationPoly(U)-guided in vitro systemInhibition~5-fold reduction at 5 µM researchgate.net
Toe-printingRecombinant cell-free system (osmC mRNA)EffectDose-dependent stalling at start codon researchgate.netresearchgate.net

Biological Activities and Spectrum of Action Non Clinical Focus

In Vitro Antibacterial Spectrum and Potency against Bacterial Pathogens

Madumycin II has demonstrated inhibitory activity primarily against Gram-positive bacteria. While comprehensive data on its minimum inhibitory concentration (MIC) across a wide range of pathogens is limited in publicly available literature, existing studies indicate its potency. For some Gram-positive strains, MIC values have been reported to be in the range of 2-4 μg/mL. The general class of streptogramin antibiotics, to which this compound belongs, typically exhibits a MIC90 (the concentration required to inhibit 90% of isolates) of ≤1 mg/L against a variety of aerobic and anaerobic Gram-positive bacteria. nih.gov One study confirmed that an active compound identified as this compound inhibited the growth of Staphylococcus aureus.

Table 1: Reported In Vitro Potency of this compound against select Gram-Positive Bacteria

Bacterial Strain MIC (µg/mL)
Gram-positive strains (general) 2 - 4

Data synthesized from available research.

Inhibition of Bacterial Growth in Cell-Free Transcription-Translation Systems

The inhibitory effect of this compound on bacterial protein synthesis has been quantified using in vitro cell-free systems. In a coupled transcription-translation system utilizing E. coli S30 extract and firefly luciferase mRNA, this compound demonstrated a dose-dependent inhibition of protein synthesis. sci-hub.st The half-maximal inhibitory concentration (IC50) was determined to be 0.3 ± 0.03 μM. sci-hub.st At a concentration of 5 μM, this compound was shown to reduce the efficiency of protein synthesis by over 100-fold, highlighting its strong inhibitory properties. sci-hub.st

Further studies investigating its effect on the formation of the first peptide bond showed that this compound significantly impairs this crucial step. The addition of this compound at a concentration of 5 μM resulted in a nearly five-fold reduction in the formation of fMet-Phe dipeptide. sci-hub.st

Table 2: Inhibition of this compound in an E. coli Cell-Free System

Assay Endpoint Result
Cell-Free Transcription-Translation IC50 0.3 ± 0.03 μM
Dipeptide Formation Inhibition ~5-fold reduction at 5 μM

Data from studies on in vitro protein synthesis. sci-hub.st

Comparative Efficacy against Gram-Positive and Gram-Negative Bacteria (in vitro models)

In vitro studies consistently show that this compound has a selective spectrum of activity, with significantly greater efficacy against Gram-positive bacteria than Gram-negative bacteria. Streptogramins as a class are known for their potent activity against Gram-positive pathogens. nih.gov In contrast, research indicates that this compound does not possess clinically significant activity against Gram-negative bacteria. Studies on its inhibitory effects against E. coli have shown a lack of activity. This disparity in activity is a common characteristic of many macrolide and streptogramin antibiotics and is often attributed to differences in cell wall structure and the presence of efflux pumps in Gram-negative bacteria, which can prevent the antibiotic from reaching its ribosomal target.

Functional Consequences of Ribosomal Stalling in Bacterial Systems

The primary mechanism of action for this compound is the inhibition of protein synthesis through ribosomal stalling. sci-hub.st It specifically targets the peptidyl transferase center (PTC) on the large (50S) subunit of the bacterial ribosome. sci-hub.st

The functional consequences of this compound binding are precise and disruptive to the translation process:

Inhibition Before the First Peptide Bond: this compound stalls the ribosome at the very beginning of protein synthesis, specifically at the start codon, before the formation of the first peptide bond. sci-hub.st

Interference with tRNA Positioning: While the antibiotic allows the initiator fMet-tRNA and the first aminoacyl-tRNA to bind to the ribosomal P and A sites, respectively, it prevents the correct positioning of their CCA-ends within the peptidyl transferase center. sci-hub.st This incorrect positioning makes the formation of a peptide bond impossible. sci-hub.st

Induction of an Inactive PTC Conformation: Structural studies have revealed that the binding of this compound induces a significant conformational change in key nucleotides of the 23S rRNA within the PTC. sci-hub.st Specifically, it causes a rearrangement of nucleotides U2506 and U2585, resulting in the formation of a U2506•G2583 wobble base pair. sci-hub.st This altered conformation forces the PTC into a catalytically inactive state, thereby halting protein synthesis. sci-hub.st

This mechanism of inducing an inactive state of the ribosome's catalytic center is a key functional consequence of this compound's interaction with its target.

Bacterial Resistance Mechanisms to Madumycin Ii and Strategies for Overcoming Resistance

Investigation of Intrinsic and Acquired Resistance Pathways

Bacterial resistance to antibiotics can be broadly categorized as intrinsic or acquired. mdpi.commdpi.com Intrinsic resistance is a natural, inherent trait of a bacterial species, encoded in its chromosome. mdpi.com This can be due to factors such as the absence of a target for the antibiotic, reduced affinity of the target, or the impermeability of the cell wall. mdpi.com

Acquired resistance, on the other hand, is gained by bacteria through the acquisition of new genetic material, often via horizontal gene transfer. mdpi.com This process can occur through transformation (uptake of naked DNA), transduction (phage-mediated transfer), or conjugation (transfer of genetic material, like plasmids, through direct cell-to-cell contact). mdpi.com In the context of Madumycin II, a streptogramin A antibiotic, acquired resistance is a significant clinical concern.

Mycobacteria, for instance, primarily develop acquired resistance through spontaneous mutations in the chromosomal genes that code for drug targets, rather than horizontal gene transfer. frontiersin.org

Molecular Determinants of Ribosomal-Mediated Resistance

This compound, like other streptogramin A antibiotics, targets the peptidyl transferase center (PTC) on the large subunit of the bacterial ribosome. nih.govresearchgate.netnih.gov It inhibits protein synthesis by preventing the proper positioning of transfer RNAs (tRNAs) in the A and P sites of the ribosome, thereby blocking peptide bond formation. nih.govresearchgate.netnih.govfrontiersin.org

Resistance to PTC-targeting antibiotics can arise from modifications to the ribosome itself. A key mechanism of resistance is the methylation of specific nucleotides in the 23S rRNA, a critical component of the large ribosomal subunit. For example, methylation of adenine (B156593) A2503 by the Cfr methyltransferase can sterically block the binding of streptogramin A antibiotics. nih.govbiorxiv.org This methylation leads to resistance against a range of PTC-targeting drugs, including phenicols, lincosamides, oxazolidinones, and streptogramins A. biorxiv.org

Structural studies have revealed that this compound binding induces significant conformational changes in the PTC, specifically involving nucleotides U2506 and U2585 of the 23S rRNA. nih.gov The binding of the antibiotic causes U2506 to rotate and form a wobble base pair with G2583, leading to an inactive state of the PTC. nih.govresearchgate.netnih.gov Mutations in these or surrounding nucleotides could potentially reduce the binding affinity of this compound, leading to resistance.

Resistance Mechanism Molecular Basis Effect on this compound
Ribosomal ModificationMethylation of A2503 in 23S rRNA by Cfr methyltransferase. nih.govbiorxiv.orgSteric hindrance, preventing the binding of this compound to the PTC. biorxiv.org
Ribosomal ModificationMutations in 23S rRNA nucleotides, such as U2506 and U2585. nih.govAltered binding site, reduced affinity of this compound.

Enzymatic Inactivation Mechanisms (e.g., Acetylation by Virginiamycin Acetyltransferases)

A primary mechanism of resistance to streptogramin A antibiotics, including this compound, is enzymatic inactivation. nih.gov Virginiamycin acetyltransferases (Vats) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the antibiotic. mcmaster.ca This acetylation renders the drug inactive. nih.gov

Specifically, Vats acetylate the C12-hydroxyl group of this compound. nih.gov This modification introduces a steric clash with the phosphate (B84403) group of U2504 and G2505 of the 23S rRNA, preventing the antibiotic from binding effectively to the ribosome. nih.gov The genes encoding these acetyltransferases, such as vat(A), vat(B), vat(C), vat(D), vat(E), vat(F), vat(H), and VatI, can be found on mobile genetic elements, facilitating their spread among bacterial populations. nih.govmcmaster.camcmaster.camcmaster.ca The combination of vat(A) and vgb(A) (which inactivates the streptogramin B component) is a clinically significant genotype for streptogramin resistance in Staphylococcus aureus. nih.gov

Enzyme Function Mechanism of Inactivation Gene(s)
Virginiamycin Acetyltransferases (Vats)Acetylation of streptogramin A antibiotics. mcmaster.caAcetylation of the C12-hydroxyl group of this compound, causing steric hindrance at the ribosomal binding site. nih.govvat(A), vat(B), vat(C), vat(D), vat(E), vat(F), vat(H), VatI. nih.govmcmaster.camcmaster.camcmaster.ca

Rational Design and Synthesis of Analogues to Circumvent Resistance

To combat resistance, researchers are employing rational design and chemical synthesis to create novel analogues of streptogramin A antibiotics that can evade resistance mechanisms. nih.gov By understanding the structural basis of both antibiotic binding to the ribosome and enzymatic inactivation, it is possible to design molecules that retain their antimicrobial activity while being poor substrates for resistance enzymes. nih.govfraserlab.com

One approach involves modifying the antibiotic scaffold at positions that are crucial for interaction with the resistance enzyme but less critical for ribosomal binding. fraserlab.com For example, structural modifications at the C3 and C4 positions of the streptogramin A core have been explored to disrupt binding to Vat enzymes. nih.govfraserlab.com This strategy has led to the development of synthetic analogues with improved activity against streptogramin-resistant strains of S. aureus. nih.govchemrxiv.orgamazonaws.com These novel compounds exhibit decreased rates of acetylation by Vat enzymes in vitro. chemrxiv.orgamazonaws.com High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the binding of these analogues to the ribosome, revealing new interactions that can be exploited for further optimization. nih.govchemrxiv.orgresearchgate.net

Synergistic Interactions with Other Antimicrobial Agents (in vitro mechanistic studies)

A well-established strategy to enhance the efficacy of antibiotics and combat resistance is the use of synergistic combinations. biointerfaceresearch.com For streptogramins, this is a particularly notable feature. Streptogramin A and B components act synergistically; the binding of the A component (like this compound) to the PTC induces a conformational change in the ribosome, specifically a rotation of nucleotide A2062 of the 23S rRNA. frontiersin.org This altered conformation enhances the binding of the B component, which binds to an adjacent site in the nascent peptide exit tunnel. frontiersin.org This cooperative binding leads to a bactericidal effect, whereas each component individually is often only bacteriostatic. researchgate.netresearchgate.net

The combination of dalfopristin (B1669780) (a streptogramin A) and quinupristin (B39894) (a streptogramin B), known as Synercid, is a clinical example of this synergistic relationship. frontiersin.orgresearchgate.net Research into novel synergistic combinations is ongoing, exploring the potential of pairing new this compound analogues with other antimicrobial agents to overcome resistance. windows.net The goal is to identify combinations that can neutralize resistance mechanisms, such as those mediated by efflux pumps or drug-degrading enzymes. biointerfaceresearch.com

Advanced Approaches to Combat Multidrug-Resistant Bacterial Pathogens in Research Models

The challenge of multidrug-resistant (MDR) bacteria requires innovative approaches that go beyond traditional antibiotic development. ekb.eg For this compound and other streptogramins, this includes the development of analogues effective against MDR strains in relevant preclinical models. nih.govfraserlab.com

Murine thigh infection models are commonly used to evaluate the in vivo efficacy of new antimicrobial agents. nih.govwindows.net Synthetic streptogramin A analogues that have demonstrated potent in vitro activity against resistant strains, including those expressing Vat enzymes, have also shown efficacy in reducing bacterial load in these animal models. nih.govfraserlab.comwindows.net These studies are crucial for demonstrating the potential clinical utility of these novel compounds.

Furthermore, research is exploring the use of non-antibiotic strategies to counter MDR pathogens. mdpi.com While not directly modifying this compound, these approaches, such as the use of antimicrobial peptides or coatings, could potentially be used in combination with streptogramins to create more effective treatments against resistant infections. mdpi.com The continuous investigation into the molecular mechanisms of resistance and the application of advanced techniques like cryo-EM are vital for the development of the next generation of antibiotics capable of overcoming the challenge of multidrug resistance. nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism by which Madumycin II inhibits peptide bond formation in bacterial ribosomes?

this compound binds to the 70S ribosome's peptidyl transferase center (PTC), forcing it into a catalytically inactive state. Structural studies reveal that it induces a rearrangement of key nucleotides (e.g., U2506 and U2585 in 23S rRNA), forming a U2506•G2583 wobble base pair. This distortion prevents proper positioning of tRNA CCA termini in the PTC, blocking peptide bond formation despite tRNA occupancy in A and P sites . Biochemical assays (e.g., in vitro translation inhibition in E. coli S30 systems) demonstrate dose-dependent suppression of fMet-Phe dipeptide synthesis (IC50 = 0.3 µM) .

Q. How can researchers experimentally validate this compound's ribosomal binding and activity?

Key methodologies include:

  • Footprinting assays : Use osmCmRNA variants to monitor ribosome stalling on mRNA templates .
  • Crystallography : Co-crystallize T. thermophilus 70S ribosomes with this compound, mRNA, and tRNAs (e.g., PDB deposition tools like PHENIX ).
  • Biochemical inhibition assays : Quantify fMet-Phe-puromycin formation in E. coli cell-free systems to measure PTC inhibition .

Q. What are the structural distinctions between this compound and other streptogramin A antibiotics?

this compound contains a unique alanine residue instead of proline in its macrocyclic structure (Figure 1A in ). This substitution alters its interaction with rRNA nucleotides, as shown in comparative crystallographic studies with virginiamycin M .

Advanced Research Questions

Q. How can structural discrepancies in this compound's binding mode across studies be resolved?

Contradictions in rRNA nucleotide rearrangements (e.g., U2506 vs. U2585 dynamics) may arise from differences in ribosome source organisms or tRNA occupancy states. To resolve this:

  • Perform molecular dynamics simulations using structures from T. thermophilus (thermophilic) vs. E. coli (mesophilic) ribosomes .
  • Use primer extension inhibition assays to map drug-induced rRNA conformational changes under varying tRNA conditions .

Q. What experimental designs are optimal for assessing this compound's efficacy against antibiotic-resistant strains?

  • Resistance profiling : Test cfr-methyltransferase-expressing strains (which confer resistance to streptogramins) using MIC assays .
  • Synergy studies : Combine this compound (streptogramin A) with streptogramin B compounds (e.g., dalfopristin) to evaluate cooperative inhibition of peptidyl transferase .

Q. How can researchers address contradictory IC50 values reported for this compound in different studies?

Variations in IC50 (e.g., 0.3 µM vs. 3.2 µM ) may stem from differences in assay conditions (e.g., Mg²⁺ concentration, mRNA templates). Standardize protocols by:

  • Using uniform E. coli S30 extracts and osmCmRNA templates .
  • Validating peptide bond formation via HPLC quantification of fMet-Phe dipeptides .

Methodological Guidance

Q. What techniques are recommended for synthesizing this compound in laboratory settings?

  • Total synthesis : Use Weinreb amide intermediates and allylation reactions to construct the macrocyclic core, as described by Tavares et al. .
  • Biosynthesis : Optimize fermentation of Xenorhabdus bovienii SN269 and purify via reverse-phase chromatography (C18 columns, acetonitrile/water gradient) .

Q. How should structural data from this compound-ribosome complexes be interpreted and validated?

  • Electron density maps : Refine using PHENIX and validate with COOT .
  • Functional corroboration : Cross-reference crystallographic data with biochemical assays (e.g., tRNA footprinting ) to confirm mechanistic relevance.

Key Citations

  • Structural mechanism:
  • Synthesis protocols:
  • Resistance mechanisms:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.